2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
Description
2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a benzamide derivative featuring a 2-methyl-substituted benzene ring linked via an amide bond to a cyclopentylmethyl group bearing a thiophen-2-yl substituent. The thiophene moiety introduces aromatic sulfur, which may enhance π-π stacking interactions and influence electronic properties, while the cyclopentyl group contributes steric bulk and lipophilicity .
Properties
IUPAC Name |
2-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14-7-2-3-8-15(14)17(20)19-13-18(10-4-5-11-18)16-9-6-12-21-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTDWEUUUPHFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophen-2-yl cyclopentyl intermediate. This intermediate can be synthesized through a series of reactions, including cyclization and functional group transformations. The final step involves the coupling of the intermediate with 2-methylbenzoyl chloride under appropriate conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Research indicates that compounds with similar structures to 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide exhibit promising biological activities. These include:
- Antitumor Activity : Studies have shown that derivatives of benzamide can inhibit cancer cell proliferation. The incorporation of thiophene may enhance this effect due to its electron-rich nature, which can interact favorably with biological targets.
- Neuroprotective Effects : Compounds featuring cyclopentane and thiophene moieties have been investigated for their neuroprotective properties, suggesting potential use in treating neurodegenerative diseases.
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors. Research has focused on:
- Organic Photovoltaics (OPVs) : Thiophene-containing compounds are often employed as electron donors in OPVs due to their ability to facilitate charge transport.
- Organic Light Emitting Diodes (OLEDs) : The luminescent properties of thiophene derivatives contribute to the development of efficient OLED materials.
Material Science
The compound serves as a potential building block for synthesizing novel materials with tailored properties:
- Conductive Polymers : The incorporation of thiophene into polymer matrices can enhance conductivity, making it suitable for applications in flexible electronics.
- Sensors : Due to its chemical reactivity, this compound could be utilized in the fabrication of sensors that detect specific analytes through changes in electrical conductivity.
Case Studies
Several case studies highlight the effectiveness and versatility of compounds similar to this compound:
Mechanism of Action
The mechanism of action of 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety may play a crucial role in binding to these targets, while the benzamide group can modulate the compound’s overall activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide and related compounds:
Research Implications and Limitations
- Knowledge Gaps: Direct pharmacological data (e.g., IC50, logP) for the target compound are absent in the provided evidence, limiting quantitative comparisons.
- Contradictions : While GRL0617 and Compound 42 are explicitly linked to antiviral activity, the target compound’s biological role remains speculative without experimental validation .
Biological Activity
2-methyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiophene ring attached to a cyclopentyl group, which is further linked to a benzamide moiety. This structural arrangement is significant for its interaction with biological targets.
Antidiabetic Potential
Research indicates that compounds similar to this compound may act as glucokinase (GK) activators, which are being investigated for the treatment of type 2 diabetes mellitus (T2DM). A study highlighted the efficacy of cycloalkyl-fused N-thiazol-2-yl-benzamides, revealing their potential to regulate glucose homeostasis without inducing hypoglycemia or dyslipidemia in animal models . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable antidiabetic effects.
Anticancer Activity
The compound's derivatives have been investigated for anticancer properties. Certain analogs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with similar functional groups have been reported to exert cytotoxic effects on cancer cells, suggesting that this compound might also possess such activities .
In Vitro Studies
In vitro studies using cell lines have demonstrated that benzamide derivatives can inhibit key enzymes involved in tumor growth and metastasis. For example, experiments involving B16F10 melanoma cells showed that certain analogs reduced cellular viability and inhibited tyrosinase activity, which is crucial for melanin production and implicated in melanoma progression .
Toxicity and Safety Profile
The safety profile of similar compounds has been assessed through various toxicity studies. The findings suggest that many derivatives exhibit low toxicity levels at therapeutic doses, making them suitable candidates for further development. Notably, the nontoxic nature of these compounds at lower concentrations is crucial for their potential therapeutic application .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
